
3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazoline derivative, which is a class of compounds that have been studied for their potential pharmaceutical properties . The molecule contains a 2,4-dione group, a fluorobenzyl group, and a trifluoromethylphenyl group attached to an oxadiazole ring.
Molecular Structure Analysis
The molecular formula of this compound is C24H14F4N4O3, and it has a molecular weight of 482.395. The structure features a quinazoline core, which is a bicyclic system containing two nitrogen atoms, and an oxadiazole ring, which is a heterocyclic compound containing three nitrogen atoms and one oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Synthesis Methods : A study describes the synthesis of a series of 3-amino-1H-quinazoline-2,4-diones, involving a process starting with fluorobenzoic acid and incorporating a 3-amino moiety using (2,4-dinitro-phenyl)-hydroxylamine as the aminating agent (Tran et al., 2005).
- Chemical Structure Analysis : The chemical structure of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety has been determined through NMR, ESI-MS, IR, and elemental analyses. One such compound, 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, was analyzed (Yan et al., 2016).
Applications in Biological Activities
- Antimicrobial Properties : Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial activities. Compounds such as 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one showed significant inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial therapy (Yan et al., 2016).
- Herbicidal Activities : Some quinazoline-2,4(1H,3H)-dione compounds, such as 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have shown effective herbicidal activities against certain plant species. This indicates potential use in agriculture as herbicides (Huazheng, 2013).
Advanced Chemical Processes
- Carbon Dioxide Fixation : A study demonstrates the use of a simple monomeric tungstate as a catalyst for fixing CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones, highlighting a potential role in carbon capture and utilization processes (Kimura et al., 2012).
- Solvent-Free Synthesis : Another study developed a solvent-free system for synthesizing quinazoline-2,4(1H,3H)-diones using only CO2 and a catalytic amount of base, representing a more sustainable approach to chemical synthesis (Mizuno et al., 2007).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Chloro-3-nitrobenzoic acid", "3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "Sodium hydride", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate", "React 2-Fluorobenzylamine with 2-Chloro-3-nitrobenzoic acid in the presence of triethylamine and N,N-Dimethylformamide to form 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate.", "Step 2: Reduction of 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate", "Reduce 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate with sodium hydride in the presence of acetic acid to form 2-Fluorobenzyl 2-Amino-3-chlorobenzoate.", "Step 3: Synthesis of 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "React 2-Fluorobenzyl 2-Amino-3-chlorobenzoate with sodium hydroxide in the presence of water to form 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 4: Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "React 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-carboxylic acid with thionyl chloride in the presence of N,N-Dimethylformamide to form 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-chloride.", "React 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-chloride with ammonia in the presence of ethanol to form 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Step 5: Coupling of 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "React 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine and N,N-Dimethylformamide to form the final product, 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1359017-83-6 |
Formule moléculaire |
C24H14F4N4O3 |
Poids moléculaire |
482.395 |
Nom IUPAC |
3-[(2-fluorophenyl)methyl]-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14F4N4O3/c25-18-7-2-1-4-15(18)12-32-22(33)17-9-8-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-3-6-16(10-13)24(26,27)28/h1-11H,12H2,(H,29,34) |
Clé InChI |
RIGLZBDRVLGOLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)
![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)
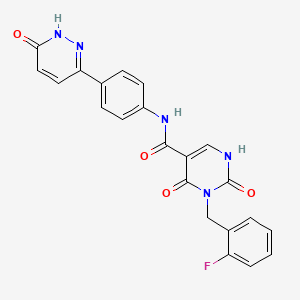
![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)
![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)
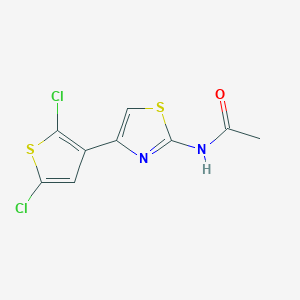
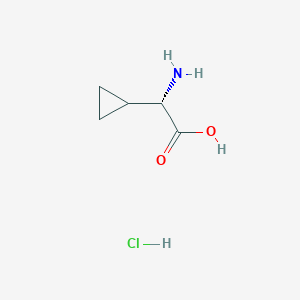
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2373065.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)
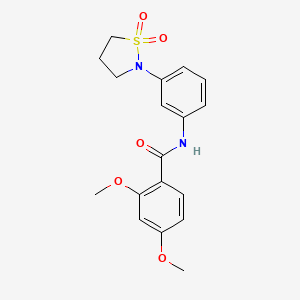
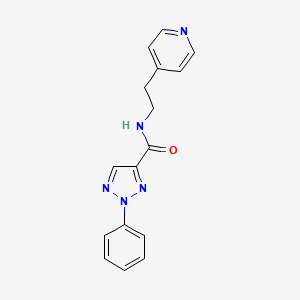
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
